molecular formula C12H8FN3 B6330002 3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile CAS No. 1314985-24-4

3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile

Cat. No.: B6330002
CAS No.: 1314985-24-4
M. Wt: 213.21 g/mol
InChI Key: LAFWMNOLTSSMHX-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile is an organic compound that features a pyridine ring substituted with an amino group at the 6th position and a fluorobenzonitrile moiety

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-11-3-1-8(6-14)5-10(11)9-2-4-12(15)16-7-9/h1-5,7H,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFWMNOLTSSMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CN=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine, followed by N-protection and catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of mixed solvents such as alcohol and water, with acid catalysts to facilitate the nucleophilic substitution .

Industrial Production Methods

For industrial-scale production, the process is optimized for high yield and purity. The method involves the use of cheaper raw materials and efficient catalytic systems. For example, the preparation of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester involves nucleophilic substitution in the presence of an acid catalyst, followed by catalytic hydrogenation and refining decoloration .

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution of the fluorine atom can yield a variety of substituted benzonitriles.

Scientific Research Applications

3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Aminopyridin-3-YL)-4-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an amino group and a fluorobenzonitrile moiety makes it a versatile compound for various applications in research and industry.

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